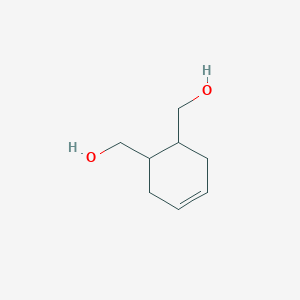
Cyclohex-4-ene-1,2-diyldimethanol
概要
説明
Cyclohex-4-ene-1,2-diyldimethanol is a chemical compound with the molecular formula C8H14O2 . It belongs to the class of diols and contains two hydroxyl (OH) groups. The compound’s systematic name is (1R,2S)-cyclohex-4-ene-1,2-diyldimethanol .
Synthesis Analysis
The synthesis of This compound involves the reaction of cyclohex-4-ene-1,2-dicarboxylic acid diethyl ester with epichlorohydrin . The process typically proceeds via an epoxide ring-opening reaction , resulting in the formation of the diol compound .
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexene ring with two hydroxyl groups attached at positions 1 and 2. The stereochemistry is described as (1R,2S) , indicating the configuration of the chiral centers .
科学的研究の応用
Catalytic Reactions
- Cyclohexene derivatives like Cyclohex-4-ene-1,2-diyldimethanol have been used in studies involving metal-ion complex reactions. For instance, reactions with palladium acetate in acetic acid solutions yield various products, including benzene, phenol, and different esters. These reactions are significant in understanding catalytic processes and oxidation reactions (Brown & Davidson, 1971).
Photocycloaddition Reactions
- Photocycloaddition reactions of cyclohexene derivatives have been a subject of study. For example, the photocycloaddition of 2-(alk-3-en-1-ynyl)cyclohex-2-enones leads to the formation of diastereoisomeric mixtures of cyclobutanes and cycloadducts. This area of research is crucial for understanding light-induced chemical reactions and has applications in developing new photochemical synthesis methods (Möbius & Margaretha, 2008).
Optical Resolution and Kinetic Studies
- Studies on the optical resolution of derivatives of this compound, like cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, have been performed. These studies are crucial in the field of stereochemistry and help in the development of optically active compounds (Toda, Miyamoto, & Ohta, 1994).
Organic Synthesis and Transformations
- Cyclohexene derivatives are also used in synthesizing various organic compounds. For instance, studies have been conducted on the synthesis of benzo[c]thiophenes via acid-induced three-component reactions involving cyclohexene derivatives. This research is pivotal in the field of organic synthesis, providing new methods for creating complex organic molecules (Bossio, Marcaccini, Pepino, & Torroba, 1996).
Biocatalysis and Enzymatic Processes
- Cyclohexene derivatives have been used in biocatalytic processes, like the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate. These studies are vital in the field of green chemistry and enzymatic catalysis, offering eco-friendly and efficient methods for synthesizing important intermediates in drug development and other industries (Meissner, Süss, Brundiek, Woodley, & von Langermann, 2018).
Miscellaneous Applications
- Additionally, cyclohexene derivatives have been explored in various other contexts, such as the study of liquid crystalline properties, flame retardants, and the selective hydrogenation of organic compounds. These diverse applications demonstrate the versatility and importance of this compound in scientific research (Bezborodov, Lapanik, & Sasnouski, 2002).
特性
IUPAC Name |
[6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCJBRVTYJVAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927223 | |
| Record name | (Cyclohex-4-ene-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13149-04-7 | |
| Record name | NSC292901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyclohex-4-ene-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



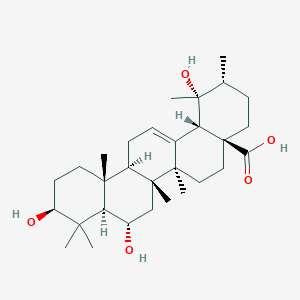

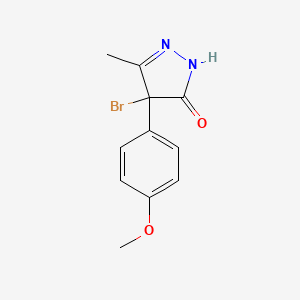


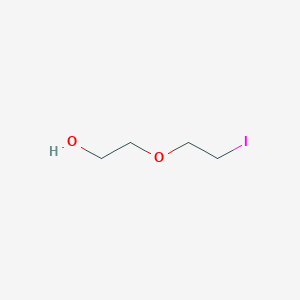
![1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B3046793.png)
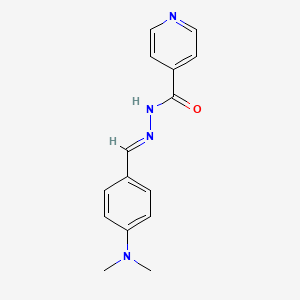


![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine](/img/structure/B3046797.png)
